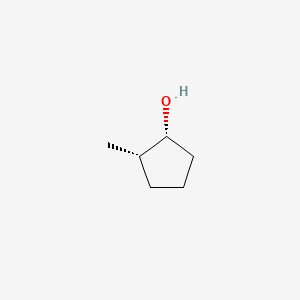

cis-2-Methylcyclopentanol

Description

Significance of Cyclic Secondary Alcohols in Modern Organic Synthesis

Cyclic secondary alcohols, such as cis-2-Methylcyclopentanol, are pivotal building blocks in organic synthesis. mmsl.czresearchgate.net Their prevalence in natural products and their utility as versatile intermediates make them indispensable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemshuttle.commmsl.czresearchgate.netontosight.ai The hydroxyl group in these structures is a key functional group that can be readily converted into other functionalities, such as ketones through oxidation or alkyl groups through substitution reactions. smolecule.comcuny.edu The rigid cyclic framework of these alcohols provides a level of conformational constraint that can lead to high stereoselectivity in their reactions, a crucial aspect in the synthesis of enantiomerically pure compounds. uoanbar.edu.iqrutgers.edu

The versatility of cyclic alcohols is further highlighted by their use in a wide array of organic transformations. researchgate.net They can participate in reactions such as dehydration to form alkenes, and esterification to produce esters, which often have applications in the flavor and fragrance industry. ontosight.aismolecule.com

Stereochemical Considerations in Methylcyclopentanol Isomers

The term "2-methylcyclopentanol" can refer to two different stereoisomers: this compound and trans-2-methylcyclopentanol. smolecule.com These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of the methyl and hydroxyl groups. utexas.edu In the cis isomer, these two groups are on the same side of the cyclopentane (B165970) ring, while in the trans isomer, they are on opposite sides. utexas.edu

This difference in spatial arrangement leads to distinct physical and chemical properties. rutgers.edu Stereoisomers that are not mirror images of each other are called diastereomers, and they typically have different physical properties, such as boiling points and densities. rutgers.edu The stereochemistry of these isomers significantly influences their reactivity. For instance, in reactions such as the platinum-catalyzed hydrogenation of 2-methylcyclopentanone (B130040), the approaching reagent is sterically hindered by the methyl group on one face of the ring, leading to a preferential attack from the less hindered side and resulting in a higher yield of the cis isomer. uoanbar.edu.iqrutgers.edu

The existence of stereoisomers necessitates careful consideration in synthesis and characterization. For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. utexas.edu In the case of 2-methylcyclopentanol (B36010), there are two chiral centers, which would suggest a maximum of four stereoisomers. utexas.edu

Research Trajectories and Academic Focus on this compound

Research involving this compound often centers on its utility as a chiral building block in asymmetric synthesis. moldb.com Its defined stereochemistry makes it a valuable starting material for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemshuttle.com

Studies have explored its synthesis through various methods, including the reduction of 2-methylcyclopentanone using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, and the acid-catalyzed hydration of 2-methylcyclopentene. The purification of the cis isomer from the resulting mixture of cis and trans isomers is often achieved through column chromatography.

Furthermore, the chemical reactions of this compound are a subject of academic interest. These include oxidation to 2-methylcyclopentanone, reduction to 2-methylcyclopentane, and nucleophilic substitution reactions to replace the hydroxyl group. For example, a study on the TiO2 photocatalyzed oxidation of cis-2-methylcyclopentyl phenyl sulfoxide (B87167) demonstrated the formation of various products, highlighting the complex reaction pathways that can be influenced by the stereochemistry of the starting material. acs.org Computational methods, such as Density Functional Theory (DFT), are also employed to understand and predict the conformational stability and reactivity of this compound.

Interactive Data Table: Properties of 2-Methylcyclopentanol Isomers

| Property | This compound | trans-2-Methylcyclopentanol |

| CAS Number | 25144-05-2 nih.gov | 25144-04-1 smolecule.com |

| Molecular Formula | C6H12O cymitquimica.comchemshuttle.com | C6H12O chemicalbook.com |

| Molecular Weight | 100.16 g/mol chemshuttle.com | 100.16 g/mol chemicalbook.com |

| Appearance | Colorless liquid cymitquimica.comchemshuttle.com | - |

| Boiling Point | 115-120°C chemshuttle.com | - |

| Solubility | Moderately soluble in water; soluble in ether and acetone (B3395972) cymitquimica.comchemshuttle.com | - |

Interactive Data Table: Synthetic Routes to 2-Methylcyclopentanol

| Starting Material | Reagents | Major Product(s) |

| 2-Methylcyclopentanone | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Mixture of cis- and trans-2-Methylcyclopentanol |

| 2-Methylcyclopentene | Sulfuric acid (H2SO4), Water (H2O) | This compound |

| 1-Methylcyclopentene | Hydroboration followed by oxidation | 2-Methylcyclopentanol smolecule.com |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

25144-05-2 |

|---|---|

Formule moléculaire |

C6H12O |

Poids moléculaire |

100.16 g/mol |

Nom IUPAC |

(1S,2R)-2-methylcyclopentan-1-ol |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |

Clé InChI |

BVIJQMCYYASIFP-RITPCOANSA-N |

SMILES |

CC1CCCC1O |

SMILES isomérique |

C[C@@H]1CCC[C@@H]1O |

SMILES canonique |

CC1CCCC1O |

Autres numéros CAS |

25144-04-1 25144-05-2 |

Pictogrammes |

Flammable |

Origine du produit |

United States |

Synthetic Methodologies for Cis 2 Methylcyclopentanol

Established Stereoselective Synthetic Routes

The reduction of 2-methylcyclopentanone (B130040) is a common and direct route to 2-methylcyclopentanol (B36010). However, the choice of reducing agent and conditions is critical to favor the formation of the cis isomer over the trans isomer. The stereoselectivity of these reactions is influenced by factors such as steric hindrance and the coordination of the reducing agent with the carbonyl group.

Hydride-based reducing agents are widely employed for the conversion of ketones to alcohols. The stereochemical outcome of the reduction of 2-methylcyclopentanone is highly dependent on the specific hydride reagent used.

Sodium Borohydride (B1222165) (NaBH₄): The reduction of 2-methylcyclopentanone with sodium borohydride typically yields a mixture of cis- and trans-2-methylcyclopentanol. The hydride attack can occur from either face of the cyclopentanone ring. Attack from the less hindered face, which is trans to the methyl group, leads to the formation of cis-2-methylcyclopentanol. Conversely, attack from the same side as the methyl group (the more hindered face) results in the trans isomer. The ratio of the isomers is influenced by the solvent and temperature, but generally, a mixture is obtained.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a more powerful reducing agent than sodium borohydride. In the reduction of 2-methylcyclopentanone, LiAlH₄ often provides a different stereoselectivity compared to NaBH₄. The larger size of the LiAlH₄ reagent can lead to a different approach to the carbonyl group, influencing the diastereomeric ratio of the resulting alcohol.

| Reducing Agent | Predominant Isomer | Notes |

| Sodium Borohydride (NaBH₄) | Mixture of cis and trans | The ratio is sensitive to reaction conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture of cis and trans | Stereoselectivity can differ from NaBH₄. |

Catalytic hydrogenation of 2-methylcyclopentanone offers another pathway to 2-methylcyclopentanol. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). The stereoselectivity of catalytic hydrogenation is determined by the adsorption of the ketone onto the catalyst surface. The ketone will preferentially adsorb on the less sterically hindered face. Hydrogen is then delivered from the catalyst surface to the carbonyl group, resulting in syn-addition of hydrogen. For 2-methylcyclopentanone, this typically leads to the formation of this compound as the major product.

| Catalyst | Substrate | Major Product |

| Platinum (Pt) | 2-Methylcyclopentanone | This compound |

| Palladium (Pd) | 2-Methylcyclopentanone | This compound |

| Nickel (Ni) | 2-Methylcyclopentanone | This compound |

Enzymatic bioreductions have emerged as a powerful tool for the stereoselective synthesis of alcohols. Specific enzymes, such as alcohol dehydrogenases, can exhibit high diastereoselectivity in the reduction of ketones. The use of whole-cell biocatalysts or isolated enzymes can provide a highly efficient and environmentally friendly route to this compound. The enzyme's active site provides a chiral environment that directs the reduction to occur from a specific face of the ketone, leading to the formation of a single stereoisomer in high enantiomeric and diastereomeric excess.

The hydration of an alkene is a fundamental organic reaction that can be adapted to produce specific alcohol isomers. In the case of synthesizing 2-methylcyclopentanol, the starting material is 1-methylcyclopentene.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. When applied to 1-methylcyclopentene, hydroboration involves the addition of a borane reagent (e.g., BH₃) across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. Importantly, this addition occurs in a syn-stereospecific manner, meaning both the boron and hydrogen atoms add to the same face of the alkene. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry. This process results in the formation of trans-2-methylcyclopentanol as the major product. stackexchange.commasterorganicchemistry.comechemi.com To obtain the cis isomer, alternative synthetic strategies are necessary.

Beyond the direct reduction of 2-methylcyclopentanone and hydration of 1-methylcyclopentene, other synthetic routes can be employed to produce this compound. One such method involves the stereochemical inversion of trans-2-methylcyclopentanol. This can be achieved through a variety of chemical transformations, such as an Sₙ2 reaction. For instance, the hydroxyl group of trans-2-methylcyclopentanol can be converted into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a hydroxide ion or a carboxylate followed by hydrolysis. The backside attack characteristic of the Sₙ2 mechanism results in the inversion of stereochemistry at that carbon center, yielding this compound. chegg.com

Reduction-Based Approaches from 2-Methylcyclopentanone

Control of Stereoselectivity in this compound Synthesis

Achieving a high yield of this compound hinges on effectively controlling the stereoselectivity of the synthetic process. This involves directing the reaction to preferentially form the desired cis diastereomer.

The reduction of 2-methylcyclopentanone can lead to both cis- and trans-2-Methylcyclopentanol. Diastereoselective control aims to maximize the formation of the cis isomer. This is often achieved by selecting appropriate reducing agents that favor hydride attack from a specific face of the ketone.

The stereochemical outcome is largely dictated by the steric hindrance presented by the methyl group on the cyclopentanone ring. Bulky reducing agents will preferentially attack from the less hindered face, which leads to the formation of the thermodynamically more stable trans isomer. Conversely, less sterically demanding reducing agents can attack from the more hindered face, resulting in the formation of the cis isomer.

For instance, the use of sodium borohydride (NaBH4) in ethanol is a common method for this reduction. However, to enhance the diastereoselectivity towards the cis product, more sterically hindered hydride reagents are often employed. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are known to provide higher diastereoselectivity in the reduction of cyclic ketones, favoring the formation of the thermodynamically less stable alcohol, which in this case is the cis isomer. The bulky sec-butyl groups on the boron atom direct the hydride to attack the carbonyl group from the less sterically hindered face of the ketone, which is the face opposite to the methyl group, leading to a higher proportion of the cis-alcohol.

Table 1: Effect of Reducing Agent on Diastereoselectivity

| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |

|---|---|---|---|

| NaBH4 | Ethanol | 25 | Variable, often favors trans |

| LiAlH4 | Diethyl ether | 0 | Variable, often favors trans |

| L-Selectride® | THF | -78 | High, favors cis |

| K-Selectride® | THF | -78 | High, favors cis |

This table provides a generalized representation of expected outcomes. Actual ratios can vary based on precise reaction conditions.

Asymmetric synthesis provides a powerful approach to selectively produce one enantiomer of a chiral molecule. mdpi.com In the context of this compound, this can be achieved by using chiral auxiliaries or chiral catalysts. youtube.com

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to the 2-methylcyclopentanone precursor, influencing the direction of hydride attack during the reduction step.

Alternatively, chiral catalysts can be employed to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. mdpi.com For the reduction of 2-methylcyclopentanone, a chiral catalyst, such as a transition metal complex with a chiral ligand, can coordinate to the ketone and direct the hydride delivery from a specific face, leading to an enantiomerically enriched product. The development of such catalytic systems is a significant area of research in modern organic synthesis. ru.nl

Temperature: Lowering the reaction temperature generally increases the stereoselectivity of the reduction. At lower temperatures, the kinetic product is often favored over the thermodynamic product. In the case of the reduction of 2-methylcyclopentanone with certain reagents, this can lead to a higher proportion of the cis isomer.

Solvent: The choice of solvent can affect the reactivity of the reducing agent and the conformation of the substrate, thereby influencing the stereochemical outcome. Protic solvents, like ethanol, can solvate the reducing agent and the ketone, which may affect the transition state of the reaction and consequently the cis/trans ratio. Aprotic solvents, such as tetrahydrofuran (THF), are often used with more reactive and sterically demanding reducing agents like L-Selectride®.

Concentration: The concentration of the reactants can also play a role in the selectivity and yield of the reaction. Higher concentrations may lead to intermolecular side reactions, potentially lowering the yield of the desired product.

Table 2: Influence of Reaction Conditions on the Reduction of 2-Methylcyclopentanone

| Parameter | Condition 1 | Condition 2 | Effect on cis:trans Ratio |

|---|---|---|---|

| Temperature | -78°C | 25°C | Lower temperature generally increases cis isomer formation |

| Solvent | THF (aprotic) | Ethanol (protic) | Aprotic solvents often favor higher selectivity with specific reagents |

| Reducing Agent | L-Selectride® | NaBH4 | Bulky reagents significantly favor the cis isomer |

Isolation and Purification Techniques for this compound

Following the synthesis, the desired this compound must be isolated from the reaction mixture, which typically contains the trans isomer, unreacted starting material, and other byproducts.

Chromatography is a powerful technique for separating the cis and trans isomers of 2-methylcyclopentanol. The choice of chromatographic method depends on the scale of the separation and the required purity of the final product.

Column Chromatography: For laboratory-scale purifications, column chromatography is a common method. The mixture of isomers is passed through a column packed with a stationary phase, such as silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. The separation is based on the differential adsorption of the isomers to the stationary phase. Due to differences in their polarity and steric properties, the cis and trans isomers will travel through the column at different rates, allowing for their separation.

Gas Chromatography (GC): Gas chromatography is an excellent analytical technique for determining the ratio of cis and trans isomers in a mixture and can also be used for preparative-scale separations. nist.gov In GC, the sample is vaporized and passed through a long column containing a stationary phase. The isomers are separated based on their boiling points and their interactions with the stationary phase. The component with the higher volatility (usually the trans isomer) will typically elute from the column first.

In cases where the direct separation of the cis and trans isomers is difficult, derivatization can be employed to enhance the ease of purification. libretexts.org This involves converting the mixture of alcohols into derivatives that have more significant differences in their physical properties, such as crystallinity or chromatographic behavior.

One common derivatization strategy is the formation of esters, such as p-nitrobenzoates. The alcohol mixture is reacted with p-nitrobenzoyl chloride in the presence of a base like pyridine. The resulting p-nitrobenzoate esters of the cis and trans isomers often have very different melting points and solubilities, which can facilitate their separation by fractional crystallization. Once the desired ester derivative (e.g., the cis-2-methylcyclopentyl p-nitrobenzoate) is isolated in pure form, the alcohol can be regenerated by hydrolysis. This multi-step process can yield highly pure this compound.

Chemical Reactivity and Mechanistic Investigations of Cis 2 Methylcyclopentanol

Oxidation Reactions of cis-2-Methylcyclopentanol

Conversion to 2-Methylcyclopentanone (B130040) and Mechanistic Aspects

The oxidation of a secondary alcohol, such as this compound, results in the formation of a ketone. Specifically, this compound is oxidized to 2-Methylcyclopentanone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which the hydroxyl group is attached.

The general mechanism for this oxidation involves the formation of a chromate ester intermediate when using chromium-based reagents. This is followed by an E2-like elimination step where a base removes the proton from the alcohol-bearing carbon, leading to the formation of the carbon-oxygen double bond (C=O) of the ketone and the reduction of the oxidizing agent.

Exploration of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed to convert this compound to 2-Methylcyclopentanone. The choice of reagent and reaction conditions can influence the efficiency and selectivity of the reaction. As a secondary alcohol, the oxidation typically stops at the ketone stage without risk of further oxidation.

Commonly used oxidizing agents and their typical conditions are summarized in the table below.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Potassium Dichromate (K₂Cr₂O₇) | Acidified with dilute sulfuric acid (H₂SO₄), heated. | 2-Methylcyclopentanone |

| Pyridinium Chlorochromate (PCC) | Carried out in a solvent like dichloromethane (CH₂Cl₂). | 2-Methylcyclopentanone |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Performed in acetone (B3395972) as the solvent. | 2-Methylcyclopentanone |

| Potassium Permanganate (KMnO₄) | Can be used under various conditions (acidic, basic, or neutral), but can be less selective. | 2-Methylcyclopentanone |

Reduction Reactions of this compound

Reduction to 2-Methylcyclopentane

Direct reduction of alcohols to alkanes is generally a challenging transformation because the hydroxyl group is a poor leaving group. chem-station.com Therefore, the reduction of this compound to 2-methylcyclopentane is typically achieved through a two-step process.

Conversion to a Sulfonate Ester: The alcohol is first converted into a species with a good leaving group, such as a tosylate. This is accomplished by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orgmasterorganicchemistry.com This reaction converts the hydroxyl group into a tosylate group (-OTs) without altering the stereochemistry at the carbon atom. masterorganicchemistry.com

Reduction of the Tosylate: The resulting tosylate is then treated with a strong hydride-donating reducing agent, such as lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.org The hydride ion (H⁻) acts as a nucleophile and displaces the tosylate group, resulting in the formation of 2-methylcyclopentane. chem-station.com

Mechanistic Pathways of Reduction Transformations

The mechanistic pathway for the reduction of the tosylate intermediate is a bimolecular nucleophilic substitution (Sₙ2) reaction. chem-station.com

Step 1 (Tosylation): The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. Pyridine, a base, then removes the proton from the oxygen, yielding the neutral tosylate ester. chemistrysteps.com

Step 2 (Reduction): In the second step, the hydride ion (H⁻) from lithium aluminum hydride attacks the carbon atom bonded to the tosylate group from the side opposite to the leaving group. youtube.com This backside attack leads to the displacement of the tosylate group and the formation of a new carbon-hydrogen bond, yielding the final alkane product, 2-methylcyclopentane.

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution reactions involving this compound require the conversion of the poor leaving group, hydroxide (-OH), into a good leaving group. This is typically achieved by protonating the hydroxyl group using a strong acid, such as hydrogen bromide (HBr). youtube.comyoutube.com

The reaction of this compound with HBr proceeds by first protonating the hydroxyl group to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, and its departure generates a secondary carbocation at the carbon where the alcohol was attached. The bromide ion (Br⁻), a good nucleophile, can then attack this carbocation. youtube.com

Since this compound is a secondary alcohol, the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. youtube.comyoutube.com

Sₙ1 Mechanism: The departure of the water molecule forms a planar secondary carbocation intermediate. The nucleophile (Br⁻) can attack this intermediate from either face, which can lead to a mixture of stereoisomers (both retention and inversion of configuration). youtube.com

Sₙ2 Mechanism: This pathway involves a direct backside attack by the nucleophile on the carbon bearing the protonated hydroxyl group, causing the water molecule to leave in a single, concerted step. This mechanism would lead to an inversion of stereochemistry at the reaction center.

The formation of a carbocation intermediate in the Sₙ1 pathway also introduces the possibility of rearrangement to a more stable carbocation, although in the case of 2-methylcyclopentanol (B36010), a hydride shift would still result in a secondary carbocation.

Replacement of the Hydroxyl Group with Halides (e.g., using Thionyl Chloride)

The conversion of alcohols, such as this compound, into alkyl halides is a fundamental transformation in organic synthesis. One of the most common reagents for this purpose is thionyl chloride (SOCl₂), which converts alcohols into the corresponding alkyl chlorides. libretexts.org This process is generally preferred over the use of hydrohalic acids like HCl, as it avoids the harsh acidic conditions that can lead to carbocation rearrangements. libretexts.org

The reaction mechanism between an alcohol and thionyl chloride is nuanced and highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine. masterorganicchemistry.comlibretexts.org The initial step involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated alkyl chlorosulfite intermediate. libretexts.orgyoutube.com

Conversely, when a base such as pyridine is added, the mechanism shifts. masterorganicchemistry.comlibretexts.org Pyridine deprotonates the intermediate, and the resulting chloride ion, now a free nucleophile in the solution, performs a backside attack on the carbon bearing the chlorosulfite group. This concerted displacement follows a standard Sₙ2 pathway, leading to an inversion of configuration at the stereocenter. libretexts.orgalmerja.comyoutube.com

| Reagent/Condition | Predominant Mechanism | Stereochemical Outcome |

| SOCl₂ (in non-nucleophilic solvent) | Sₙi (Internal Nucleophilic Substitution) | Retention of Configuration |

| SOCl₂ with Pyridine | Sₙ2 (Bimolecular Nucleophilic Substitution) | Inversion of Configuration |

Stereochemical Outcomes of Substitution Reactions, including Tosylate Intermediates

To achieve greater control over stereochemical outcomes during substitution reactions, the hydroxyl group of an alcohol is often converted into a sulfonate ester, such as a tosylate, which is an excellent leaving group. masterorganicchemistry.com This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org A critical feature of this step is that the C-O bond of the alcohol is not broken during the formation of the tosylate; therefore, the reaction proceeds with complete retention of configuration at the chiral carbon. libretexts.orgmasterorganicchemistry.com

Once the cis-2-methylcyclopentyl tosylate is formed, it can undergo nucleophilic substitution. Because the tosylate group is a highly effective leaving group, the subsequent reaction with a strong nucleophile typically proceeds via an Sₙ2 mechanism. libretexts.org This Sₙ2 reaction involves a backside attack by the nucleophile, resulting in a predictable inversion of configuration. ochemtutor.comsciencemadness.org

This two-step sequence provides a reliable method for inverting the stereochemistry of an alcohol center. libretexts.org

| Step | Reaction | Reagents | Key Feature | Stereochemical Outcome |

| 1 | Alcohol to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | C-O bond of the alcohol remains intact. masterorganicchemistry.com | Retention of configuration. |

| 2 | Tosylate Substitution | Strong Nucleophile (e.g., Br⁻, I⁻) | Backside attack on the carbon bearing the tosylate group. youtube.com | Inversion of configuration. |

| Overall | Alcohol to Substituted Product | Two-step sequence | A single, controlled inversion of stereochemistry. | Net Inversion. |

In contrast, substitution reactions that proceed through an Sₙ1 mechanism involve the formation of a planar carbocation intermediate after the leaving group departs. libretexts.org The nucleophile can then attack this flat intermediate from either face with roughly equal probability. libretexts.org This leads to the formation of a nearly 50:50 mixture of enantiomers, a process known as racemization, resulting in a loss of stereochemical control. libretexts.org

Elimination Reactions of this compound

Dehydration to Methylcyclopentenes and Other Alkenes

The acid-catalyzed dehydration of this compound is a classic elimination reaction that typically yields a mixture of alkene products. thecatalyst.orgchegg.com The reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to form a double bond. The distribution of the resulting methylcyclopentene isomers is governed by the stability of the products, a principle articulated by Zaitsev's rule. thecatalyst.orgchegg.com

The major product formed is the most thermodynamically stable alkene, which is the most highly substituted alkene. study.com In this case, 1-methylcyclopentene , a trisubstituted alkene, is the predominant product. study.compearson.com A minor product, 3-methylcyclopentene , which is a disubstituted alkene, is also formed. study.com

| Product Name | Structure | Substitution Pattern | Relative Yield |

| 1-Methylcyclopentene | Trisubstituted | Major study.com | |

| 3-Methylcyclopentene | Disubstituted | Minor study.com |

The reaction is driven to completion by removing the lower-boiling alkene products from the reaction mixture via distillation as they are formed, in accordance with Le Châtelier's principle. youtube.com

Mechanistic Studies of Dehydration: E1 versus E2 Pathways

The mechanism of alcohol dehydration depends significantly on the substrate and reaction conditions. For secondary alcohols like this compound, acid-catalyzed dehydration proceeds predominantly through the E1 (Elimination, Unimolecular) pathway . chegg.comyoutube.compearson.com This two-step mechanism is initiated by the protonation of the hydroxyl group by the acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). chegg.comchemistrysteps.com The rate-determining step is the subsequent loss of the water molecule to form a carbocation intermediate. chegg.commasterorganicchemistry.com Finally, a weak base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the positive charge, forming the alkene. chemistrysteps.com

The E2 (Elimination, Bimolecular) pathway is a concerted, single-step process that requires a strong base. chemistrysteps.comquora.com This mechanism is not typically observed in acid-catalyzed alcohol dehydration. quora.com However, an E2 reaction can be achieved by first converting the alcohol to a tosylate and then treating it with a strong, non-nucleophilic base. pearson.compearson.com The E2 mechanism is highly stereospecific, requiring an anti-periplanar arrangement between the leaving group and the hydrogen being removed. chemistrysteps.comlibretexts.org

| Mechanism | Conditions | Base Requirement | Intermediate | Stereochemistry | Rate Law |

| E1 | Acidic, Protic Solvent (e.g., H₂SO₄, heat) | Weak base | Carbocation chegg.compearson.com | Not stereospecific libretexts.org | First-order: Rate = k[Substrate] masterorganicchemistry.com |

| E2 | Tosylate intermediate + Strong, bulky base | Strong base quora.com | None (concerted) | Stereospecific (anti-periplanar required) libretexts.org | Second-order: Rate = k[Substrate][Base] masterorganicchemistry.com |

Role of Carbocation Intermediates and Rearrangements

A defining feature of the E1 mechanism is the involvement of a carbocation intermediate. pearson.comchegg.com These intermediates are highly reactive and susceptible to rearrangement to form more stable carbocations. study.comchemistrysteps.com In the dehydration of this compound, the initial loss of water generates a secondary carbocation. chegg.com

This secondary carbocation can, and often does, undergo a rapid 1,2-hydride shift. chegg.comyoutube.com In this process, a hydrogen atom from an adjacent carbon moves with its bonding pair of electrons to the carbocation center, resulting in the formation of a more stable tertiary carbocation. chegg.com It is the deprotonation of this rearranged tertiary carbocation that leads to the formation of the major product, 1-methylcyclopentene. youtube.com The formation of the minor product, 3-methylcyclopentene, can occur from the deprotonation of the initial secondary carbocation before rearrangement. study.com

Stereochemical Influence on Elimination Reaction Pathways

The stereochemistry of the starting alcohol has a profound influence on the reaction pathway and product distribution, particularly when comparing E1 and E2 mechanisms.

In an E1 reaction , the key intermediate is a planar carbocation. libretexts.org Because this intermediate is flat, it loses the stereochemical information of the starting material. The base can remove a proton from either side of the ring with relative ease, and the reaction outcome is primarily determined by the thermodynamic stability of the potential alkene products (Zaitsev's rule). libretexts.org Consequently, both cis- and trans-2-methylcyclopentanol yield 1-methylcyclopentene as the major product under E1 conditions. pearson.compearson.com

In contrast, the E2 reaction is under strict stereoelectronic control. chemistrysteps.com The mechanism requires the leaving group and the β-hydrogen to be in an anti-periplanar (180° dihedral angle) conformation. libretexts.orgyoutube.com This rigid geometric requirement means that the stereochemistry of the reactant directly dictates which products can be formed. libretexts.org For cyclic systems, this translates to a requirement for the leaving group and a β-hydrogen to be in a trans-diaxial arrangement. libretexts.org

For the tosylate of this compound, the molecule can adopt a conformation where the bulky tosylate group is axial, allowing for an anti-periplanar relationship with a β-hydrogen at C1, leading to the formation of 1-methylcyclopentene (the Zaitsev product). pearson.compearson.com However, for the trans isomer, achieving a trans-diaxial arrangement for elimination to the Zaitsev product is often conformationally difficult. Elimination is more likely to occur from a different β-hydrogen that can achieve the required geometry, leading to the less substituted "anti-Zaitsev" product, 3-methylcyclopentene. pearson.compearson.comlibretexts.org This demonstrates how the initial stereochemistry of the reactant can control the regiochemical outcome of an E2 elimination. pearson.comyoutube.com

Comparative Dehydration Studies with trans-2-Methylcyclopentanol

The dehydration of cis- and trans-2-methylcyclopentanol isomers often yields different product distributions, which can be attributed to the stereochemical arrangement of the leaving group (hydroxyl) and the adjacent protons.

When subjected to dehydration in the presence of warm sulfuric acid, both cis- and trans-2-methylcyclopentanol predominantly form 1-methylcyclopentene as the major alkene product. This reaction proceeds through an E1 (elimination, unimolecular) mechanism, which is not stereospecific and involves the formation of a carbocation intermediate. pearson.com

However, when the conversion to an alkene is achieved via tosylation followed by elimination with a strong base like sodium methoxide (NaOCH₃), the stereochemistry of the starting alcohol plays a crucial role in determining the product. pearson.com This two-step process follows an E2 (elimination, bimolecular) mechanism, which requires an anti-coplanar arrangement between the leaving group (tosylate) and a β-hydrogen.

For the tosylate of this compound, the major product is 1-methylcyclopentene. In contrast, the tosylate of trans-2-methylcyclopentanol exclusively yields 3-methylcyclopentene. pearson.com This difference arises from the stereochemical constraints of the E2 mechanism. In the case of trans-2-methylcyclopentanol, the hydrogen atom at the second carbon is syn to the hydroxyl group, while the hydrogen at the fifth carbon is in an anti-position. askfilo.com The anti-elimination pathway is favored due to its lower activation energy, leading to the formation of the less substituted 3-methylcyclopentene. askfilo.comstudy.com

The dehydration of trans-2-methylcyclopentanol with phosphorus oxychloride (POCl₃) in pyridine also predominantly yields 3-methylcyclopentene through an anti-elimination mechanism.

| Starting Material | Reaction Conditions | Mechanism | Major Product | Minor/Other Product(s) |

|---|---|---|---|---|

| This compound | Warm H₂SO₄ | E1 | 1-Methylcyclopentene pearson.com | 3-Methylcyclopentene quizlet.com |

| trans-2-Methylcyclopentanol | Warm H₂SO₄ | E1 | 1-Methylcyclopentene pearson.com | |

| This compound Tosylate | NaOCH₃ | E2 | 1-Methylcyclopentene pearson.com | |

| trans-2-Methylcyclopentanol Tosylate | NaOCH₃ | E2 | 3-Methylcyclopentene pearson.com | |

| trans-2-Methylcyclopentanol | POCl₃, Pyridine | E2 (anti-elimination) | 3-Methylcyclopentene askfilo.com |

Other Significant Transformations and Mechanistic Investigations

C-S Bond Cleavage Reactions in Related Derivatives

The cleavage of the carbon-sulfur (C-S) bond has been investigated in derivatives of this compound. The TiO₂ photocatalyzed oxidation of cis-2-methylcyclopentyl phenyl sulfoxide (B87167) in the presence of Ag₂SO₄ in an acetonitrile/water mixture leads to the formation of 1-methylcyclopentanol, 1-methylcyclopentyl acetamide, and phenyl benzenethiosulfonate as the primary products. nih.gov

The proposed mechanism suggests that the reaction proceeds through a unimolecular C-S heterolysis in the radical cation, forming an ion-radical pair. nih.gov A subsequent rapid 1,2-hydride shift in the resulting secondary carbocation leads to the more stable 1-methylcyclopentyl carbocation. This carbocation then reacts with water and acetonitrile to form the observed products. nih.gov A minor reaction pathway involves the attack of water on the ion-radical pair, resulting in the formation of trans-2-methylcyclopentanol in less than 3% yield. nih.gov

Solvolytic Elimination Studies and Product Distributions

Solvolysis of this compound and its derivatives typically proceeds through a unimolecular (E1) elimination mechanism. This process is initiated by the formation of a carbocation intermediate, which can then undergo elimination to produce one or more alkene products.

The product distribution in the solvolysis of cyclopentyl tosylates has been found to be similar to the products formed from the reaction of aminosulfur trifluorides with cyclopentanols. researchgate.netresearchgate.net Studies involving the reaction of aminosulfur trifluorides with cis- and trans-2-methylcyclopentanol have shown that the reaction proceeds primarily with inversion of configuration via an SN1-like pathway. researchgate.netresearchgate.netacs.org

Stereochemical and Conformational Analysis of Cis 2 Methylcyclopentanol

Chiral Centers and Enantiomeric Considerations in cis-2-Methylcyclopentanol

This compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the carbon atom bearing the hydroxyl group (C1) and the carbon atom bearing the methyl group (C2). The presence of two stereocenters gives rise to the possibility of multiple stereoisomers.

For the cis isomer, the hydroxyl and methyl groups are situated on the same face of the cyclopentane (B165970) ring. This specific spatial arrangement results in a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol rsc.orgtcichemicals.com. The relationship between these stereoisomers is crucial in understanding the molecule's interaction with other chiral molecules and its behavior in stereoselective reactions.

| Enantiomer | IUPAC Name | Configuration at C1 | Configuration at C2 |

|---|---|---|---|

| Enantiomer A | (1R,2S)-2-methylcyclopentanol | R | S |

| Enantiomer B | (1S,2R)-2-methylcyclopentanol | S | R |

Conformational Isomerism of the Cyclopentane Ring System

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of adjacent carbon-hydrogen bonds. To alleviate this strain, the ring puckers into non-planar conformations. The two most commonly discussed puckered conformations for cyclopentane are the "envelope" and the "half-chair" forms. These conformations are in a state of dynamic equilibrium, rapidly interconverting.

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a flap of an envelope. In the half-chair conformation , three carbons are coplanar, with one atom above and one below the plane. The energy difference between these two conformations in unsubstituted cyclopentane is very small, allowing for a rapid interconversion through a process known as pseudorotation.

For substituted cyclopentanes like this compound, the presence of substituents influences the conformational equilibrium. The molecule will preferentially adopt a conformation that minimizes steric interactions between the substituents and the rest of the ring.

In this compound, the adjacent methyl and hydroxyl groups introduce significant steric considerations. The molecule will adopt a puckered conformation that places these bulky groups in positions that minimize steric hindrance. While the cyclopentane ring does not have true axial and equatorial positions like cyclohexane, there are pseudo-axial and pseudo-equatorial positions in its puckered forms.

In the most stable conformations of cis-1,2-disubstituted cyclopentanes, the substituents tend to occupy positions that are staggered relative to each other to minimize gauche-type interactions. The molecule will likely adopt an envelope or half-chair conformation where one substituent is in a pseudo-axial position and the other in a pseudo-equatorial position to reduce steric strain between the two cis groups. The specific preferred conformation will be a delicate balance between minimizing the torsional strain of the ring and the steric repulsion between the methyl and hydroxyl groups.

Influence of Stereochemistry on Reactivity Profiles

The fixed spatial relationship of the methyl and hydroxyl groups in this compound, coupled with its preferred conformations, has a profound impact on its reactivity. The stereochemistry of the molecule can influence both the rate of a reaction and the stereochemical makeup of the products formed.

The accessibility of the hydroxyl group and its neighboring protons is dictated by the conformation of the cyclopentane ring. In reactions involving the hydroxyl group, such as esterification or oxidation, the approach of the reagent can be sterically hindered by the adjacent cis-methyl group. This can lead to different reaction rates compared to its trans diastereomer, where the methyl group is on the opposite face of the ring and poses less steric hindrance.

For example, in oxidation reactions, the approach of an oxidizing agent to the hydroxyl group will be influenced by the steric bulk of the methyl group on the same face of the ring. Similarly, in esterification reactions, the rate of reaction can be slower for the cis isomer due to the steric hindrance presented by the neighboring methyl group to the incoming acylating agent.

When a new stereocenter is formed in a reaction involving a chiral molecule like this compound, the existing stereocenters can direct the stereochemical outcome, leading to the formation of diastereomers in unequal amounts. This phenomenon is known as diastereomeric differentiation or diastereoselectivity.

A notable example is the epoxidation of an alkene derived from this compound. The hydroxyl group can direct the epoxidizing agent to the same face of the double bond through hydrogen bonding, leading to a high degree of diastereoselectivity in the formation of the corresponding epoxide.

Another example can be seen in the reduction of the corresponding ketone, 2-methylcyclopentanone (B130040). The stereochemical outcome of the reduction to form 2-methylcyclopentanol (B36010) is highly dependent on the reducing agent used. The approach of the hydride reagent to the carbonyl group is influenced by the existing methyl group, leading to the preferential formation of either the cis or trans isomer. This demonstrates how the stereochemistry of a reactant can control the formation of a specific diastereomer.

| Reducing Agent | Major Product | Minor Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| NaBH₄ | trans-2-Methylcyclopentanol | This compound | ~25:75 |

| L-Selectride® | This compound | trans-2-Methylcyclopentanol | >95:5 |

Furthermore, enzymatic reactions often exhibit high stereoselectivity. For instance, the kinetic resolution of racemic this compound via enzymatic acylation can selectively acylate one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the enantiomers, highlighting the profound impact of stereochemistry on biological and chemical reactivity.

| Enzyme | Acylating Agent | Faster Reacting Enantiomer | Result |

|---|---|---|---|

| Lipase | Vinyl acetate | (1R,2S)-2-methylcyclopentanol | Separation of enantiomers |

Computational Approaches to Conformational Energy Landscapes

The characterization of the conformational energy landscape of flexible molecules like this compound is greatly facilitated by computational chemistry. These theoretical approaches provide a detailed map of the potential energy surface, identifying stable conformers, transition states, and the energy barriers that separate them. This information is crucial for understanding the molecule's dynamic behavior and its physical and chemical properties.

A systematic computational analysis of this compound's conformational space would typically commence with an initial exploration using molecular mechanics (MM) force fields. These classical methods offer a rapid evaluation of a wide range of possible geometries, making them suitable for an initial broad search of the conformational landscape. The resulting low-energy conformers identified by molecular mechanics then serve as starting points for more accurate quantum mechanical calculations.

High-level ab initio and density functional theory (DFT) methods are subsequently employed to refine the geometries and relative energies of the conformers. Methods such as Møller-Plesset perturbation theory (MP2) and DFT with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) are commonly used to account for electron correlation and provide a more accurate description of the subtle energetic differences between conformers.

For this compound, the primary degrees of freedom that define its conformational landscape are the pseudorotation of the cyclopentane ring and the rotation of the hydroxyl and methyl substituents. The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations, most notably the envelope (Cs symmetry) and twist (C2 symmetry) forms. The presence of two substituents on the ring lifts the degeneracy of these conformations, leading to a more complex potential energy surface.

The relative orientation of the methyl and hydroxyl groups in the various puckered conformations of the ring gives rise to distinct conformers with different energies. Furthermore, the rotation of the hydroxyl group's hydrogen atom can lead to the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. A computational study would systematically explore these rotational and pseudorotational coordinates to locate all energy minima.

A potential energy surface (PES) scan is a common computational technique used to explore the conformational space. In this approach, one or more internal coordinates (e.g., a dihedral angle) are systematically varied, and at each step, the energy of the molecule is calculated, often with optimization of the remaining geometric parameters. This allows for the mapping of the energy profile along a specific conformational pathway.

The results of such a computational study on this compound would typically be presented in a data table summarizing the key findings for the identified stable conformers. This would include their relative energies, Boltzmann populations at a given temperature, and key geometric parameters such as dihedral angles that define the ring pucker and substituent orientations.

Below is a hypothetical interactive data table illustrating the type of results that would be generated from a comprehensive computational study of this compound at a specified level of theory.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | O-C-C-H Dihedral Angle (°) | C-C-C-C Dihedral Angle (°) |

| I | 0.00 | 45.2 | 165.8 | -38.2 |

| II | 0.50 | 25.1 | -170.1 | 35.1 |

| III | 1.20 | 9.8 | 60.3 | -20.5 |

| IV | 1.80 | 4.5 | -58.7 | 18.9 |

Note: The data in this table is illustrative and represents the type of output from a computational analysis. Specific values would be dependent on the level of theory and basis set employed in the calculations.

The detailed insights gained from these computational approaches are invaluable for interpreting experimental data, such as NMR and infrared spectra, where the observed properties are an average over the populated conformational ensemble. By providing a quantitative picture of the conformational preferences and energy barriers, computational chemistry offers a powerful lens through which to understand the stereochemical and conformational behavior of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for Cis 2 Methylcyclopentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For cis-2-Methylcyclopentanol, ¹H and ¹³C NMR, along with advanced 2D techniques, are used to elucidate its specific structure and relative stereochemistry.

Proton NMR (¹H NMR) is instrumental in confirming the identity and, crucially, the stereochemistry of 2-methylcyclopentanol (B36010). The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each proton signal provide a detailed map of the molecule's connectivity and spatial arrangement.

In this compound, the key diagnostic signals are those for the protons on the carbons bearing the hydroxyl (C1) and methyl (C2) groups. The proton at C1 (H1) is deshielded by the adjacent electronegative oxygen atom and typically appears as the most downfield signal in the spectrum, around 3.70 ppm. The relative orientation of the substituents is confirmed by the coupling constants between H1 and the adjacent proton H2. The cis configuration places these protons in a specific dihedral relationship, which influences their coupling constant.

The full ¹H NMR spectrum displays a series of signals corresponding to each unique proton environment in the molecule. Although precise assignments require two-dimensional techniques like H-H COSY, a representative spectrum provides distinct regions for the methine, methylene, and methyl protons. chemicalbook.com

| Proton Assignment (Probable) | Chemical Shift (δ) ppm | Description |

|---|---|---|

| H1 (CH-OH) | ~3.70 | Methine proton on the hydroxyl-bearing carbon. |

| H2 (CH-CH₃) | ~2.79 | Methine proton on the methyl-bearing carbon. |

| Ring CH₂ | 1.53 - 1.94 | Overlapping signals from the six methylene protons on the cyclopentane (B165970) ring. |

| OH | ~1.16 | Proton of the hydroxyl group; signal can be broad and its position is concentration-dependent. |

| CH₃ | ~0.98 | Protons of the methyl group. |

Note: The assignments are based on typical chemical shift values. The data is sourced from a spectrum where assignments were confirmed by H-H COSY. chemicalbook.com

Carbon-13 NMR (¹³C NMR) provides direct evidence of the carbon framework of a molecule. For this compound, which has six carbon atoms, the proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, confirming that all six carbons are in unique chemical environments.

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The carbon atom bonded to the hydroxyl group (C1) is the most deshielded and will appear furthest downfield, typically in the range of 70-80 ppm. The carbon bearing the methyl group (C2) will also be significantly downfield. The remaining three methylene carbons of the cyclopentane ring (C3, C4, C5) will have signals in the aliphatic region (20-40 ppm), and the methyl carbon (C-CH₃) will produce the most upfield signal, typically below 20 ppm. The observation of these six distinct signals in their expected regions confirms the carbon skeleton of 2-methylcyclopentanol.

While coupling constants in ¹H NMR provide strong evidence for stereochemistry, advanced two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offer unambiguous confirmation. NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.

This technique is particularly powerful for assigning the relative stereochemistry of substituents on a ring. In the case of this compound, the methyl group and the hydroxyl group are on the same face of the cyclopentane ring. Consequently, the protons of the methyl group are in close spatial proximity to the proton on the hydroxyl-bearing carbon (H1) and the proton on the methyl-bearing carbon (H2). A NOESY experiment would therefore show a cross-peak connecting the methyl proton signals with the H1 and H2 proton signals. The presence of this correlation provides definitive proof of the cis configuration, as this through-space interaction would be absent or significantly weaker in the trans isomer, where the methyl group and H1 are on opposite faces of the ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is essential for assessing the purity of this compound and for identifying it within complex reaction mixtures.

Gas chromatography is highly effective at separating volatile compounds. In the analysis of this compound, a primary concern is the detection and quantification of its stereoisomer, trans-2-Methylcyclopentanol, which is often formed alongside the cis isomer during synthesis. Due to their similar molecular weights and boiling points, separating these isomers can be challenging and often requires the use of a GC column with a specific stationary phase, such as a polar or chiral phase, to exploit subtle differences in their interaction with the column.

In a typical GC chromatogram, the purity of a sample is assessed by comparing the area of the peak corresponding to this compound to the total area of all peaks. The presence of the trans isomer would appear as a separate, closely eluting peak. The relative ratio of the isomers can be determined by integrating the respective peak areas. Generally, on standard non-polar columns, trans isomers may elute slightly before their cis counterparts.

When coupled with a mass spectrometer, GC provides a powerful tool for identifying components as they elute from the column. The mass spectrometer ionizes the eluting molecules and separates the resulting charged fragments based on their mass-to-charge (m/z) ratio, producing a unique fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum of 2-methylcyclopentanol shows a small molecular ion (M⁺) peak at m/z 100, which corresponds to its molecular weight. chemicalbook.comnist.gov The fragmentation pattern is characterized by several key ions. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen atom). The most intense peak in the spectrum, known as the base peak, is observed at m/z 57. chemicalbook.com This highly stable fragment is characteristic and is crucial for identifying the compound in a mixture, such as the crude product of a 2-methylcyclopentanone (B130040) reduction. By analyzing the retention time and the mass spectrum of each peak in a chromatogram, chemists can identify the desired this compound product, the trans isomer byproduct, unreacted starting materials, and any other side products.

| m/z Value | Relative Intensity (%) | Probable Fragment Identity |

|---|---|---|

| 100 | 8.3 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 82 | 38.6 | [M - H₂O]⁺ (Loss of water) |

| 71 | 31.9 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 67 | 37.9 | [C₅H₇]⁺ |

| 57 | 100 | [C₄H₉]⁺ or [C₃H₅O]⁺ (Base Peak) |

| 44 | 32.7 | [C₂H₄O]⁺ |

| 41 | 34.0 | [C₃H₅]⁺ |

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific bonds, primarily the hydroxyl (-OH) group and the alkyl (C-H, C-C, and C-O) framework.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. maricopa.edu In the case of this compound, this appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. maricopa.edukcvs.ca The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The aliphatic C-H bonds of the cyclopentane ring and the methyl group give rise to strong, sharp absorption bands in the 2850-3000 cm⁻¹ region. libretexts.orgdocbrown.info Specifically, the stretching vibrations for sp³-hybridized C-H bonds are typically observed just below 3000 cm⁻¹. masterorganicchemistry.com

The spectrum also includes a distinct C-O stretching vibration, which is characteristic of alcohols. This band typically appears in the fingerprint region, between 1000 cm⁻¹ and 1300 cm⁻¹. For a secondary cyclic alcohol like this compound, this absorption is expected to be strong and is often found around 1078 cm⁻¹, similar to cyclopentanol itself. kcvs.ca

The key IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 3000 | Strong, Sharp |

| C-H Bend | Methylene (-CH₂) | ~1460 | Medium |

| O-H Bend | Alcohol (-OH) | 1300 - 1400 | Medium, Broad |

| C-O Stretch | Secondary Alcohol | 1000 - 1200 | Strong |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While IR spectroscopy is excellent for identifying functional groups, a complete and unambiguous structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques, primarily Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). youtube.comyoutube.com

Mass Spectrometry (MS) provides crucial information about the molecule's mass and fragmentation pattern. For this compound (C₆H₁₂O), high-resolution mass spectrometry would confirm the molecular weight of 100.16 g/mol and the elemental composition. nist.govnih.gov The mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern often involves the loss of a water molecule (M-18) or a methyl group (M-15), providing further evidence for the presence of hydroxyl and methyl substituents.

¹H NMR Spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their connectivity. For this compound, the spectrum would show signals corresponding to the hydroxyl proton, the methine protons (CH-OH and CH-CH₃), the protons of the methyl group, and the methylene protons of the cyclopentane ring. The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) are used to piece together the molecular structure. The relative stereochemistry ('cis') is confirmed by analyzing the coupling constants between the protons on the carbons bearing the hydroxyl and methyl groups.

¹³C NMR Spectroscopy indicates the number of unique carbon environments in the molecule. This compound is expected to show six distinct signals, corresponding to the six carbon atoms in its asymmetric structure. The chemical shifts of these signals confirm the presence of an alcohol-bearing carbon (typically in the 60-80 ppm range), a methyl carbon, and four sp³-hybridized ring carbons.

The synergistic use of these techniques provides a comprehensive and definitive assignment of the structure of this compound. IR confirms the presence of the -OH group, MS establishes the molecular formula, and NMR spectroscopy maps out the precise carbon-hydrogen framework and the stereochemical arrangement of the substituents. youtube.com

The following table summarizes the role of each spectroscopic method in the structural assignment of this compound.

| Spectroscopic Technique | Information Provided | Relevance to this compound Structure |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Confirms the presence of the hydroxyl (-OH) group and the saturated alkyl (C-H) structure. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation. | Confirms the molecular formula C₆H₁₂O (MW = 100.16) and the presence of -OH and -CH₃ groups through fragmentation. |

| ¹H NMR Spectroscopy | Details the proton framework and connectivity. | Determines the number and type of protons, their adjacencies, and confirms the 'cis' stereochemistry through coupling constants. |

| ¹³C NMR Spectroscopy | Shows the number of unique carbon environments. | Confirms the presence of six distinct carbon atoms, including the carbon attached to the hydroxyl group. |

Computational and Theoretical Studies on Cis 2 Methylcyclopentanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying organic molecules like cis-2-methylcyclopentanol. google.com

Geometry Optimization and Energy Minimization of Isomers and Conformers

The cyclopentane (B165970) ring in this compound is not planar. It adopts puckered conformations to relieve torsional strain, leading to a dynamic equilibrium between various "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The presence of two substituents in a cis configuration further complicates this conformational landscape.

DFT calculations are employed to identify the most stable conformations of the molecule. The process involves:

Initial Structure Generation: Building various plausible starting geometries representing different envelope and twist puckers of the cyclopentane ring, as well as different rotational positions (rotamers) of the hydroxyl and methyl groups.

Geometry Optimization: Using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d,p), def2-TZVP), the geometry of each initial structure is optimized. arxiv.org This iterative process finds the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point (a local minimum). mdpi.com

Energy Calculation and Comparison: The electronic energy is calculated for each optimized conformer. By comparing these energies, the global minimum energy structure, representing the most stable conformer, can be identified along with the relative energies of other low-energy conformers.

Frequency Analysis: A vibrational frequency calculation is typically performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data like the zero-point vibrational energy (ZPVE) and Gibbs free energy.

For this compound, DFT would predict the relative stabilities of conformers where the substituents are in pseudo-axial or pseudo-equatorial positions, which is a more complex analysis than the simple axial/equatorial system in cyclohexanes. The interplay between steric hindrance from the methyl group and potential hydrogen bonding involving the hydroxyl group is critical in determining the final energy ranking of conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Validation

DFT is a highly effective tool for predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures. rsc.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application for validating the structure and stereochemistry of organic molecules. nih.govresearchgate.net

The standard methodology involves the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The process is as follows:

The geometry of the molecule is first optimized at a reliable level of theory (e.g., B3LYP/6-31+G(d,p)). stackexchange.com

Using this optimized geometry, the absolute magnetic shielding tensors for each nucleus (e.g., ¹³C and ¹H) are calculated using the GIAO method (e.g., at the mPW1PW91/6-311+G(2d,p) level). stackexchange.com

The calculated shielding values (σ_calc) are then converted to chemical shifts (δ_pred) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Often, a linear regression analysis is applied to scale the calculated values to experimental data, which corrects for systematic errors in the computational method. nih.govaps.org

This technique is sensitive enough to distinguish between different stereoisomers and conformers. For this compound, calculated ¹H and ¹³C chemical shifts can be compared against experimental spectra to confirm the cis stereochemistry and provide insight into the dominant solution-phase conformation.

| Nucleus | Typical Mean Absolute Error (MAE) | Computational Method Example |

|---|---|---|

| ¹³C | 1-2 ppm | GIAO-B3LYP/6-311+G(2d,p) |

| ¹H | 0.1-0.2 ppm | GIAO-B3LYP/6-311+G(2d,p) |

Transition State Analysis and Reaction Pathway Modeling in Complex Reactions

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and, crucially, transition states. mdpi.commdpi.com A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For a reaction involving this compound, such as its acid-catalyzed dehydration, DFT can be used to:

Locate Transition States: Specialized algorithms are used to find the geometry of the transition state connecting reactants and products. chemrxiv.org For the dehydration of this compound, this would involve modeling the TS for the departure of the water molecule to form a secondary carbocation, a potential 1,2-hydride shift to form a more stable tertiary carbocation, and the subsequent TSs for proton removal to form various alkene products (1-methylcyclopentene, 3-methylcyclopentene, and methylenecyclopentane). study.comchegg.com

Calculate Activation Energies: The energy difference between the transition state and the reactants defines the activation energy (ΔE‡), which is the primary determinant of the reaction rate. By comparing the activation energies for competing pathways, the major and minor products can be predicted. researchgate.net For example, DFT could be used to determine whether the reaction favors the direct formation of 3-methylcyclopentene or proceeds through a rearrangement to yield the more substituted 1-methylcyclopentene, in accordance with Saytzeff's rule. uwosh.edu

Verify the Transition State: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate, confirming it as a true transition state.

These analyses provide a detailed, step-by-step model of the reaction mechanism that is often inaccessible through experimental means alone.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides high accuracy for single structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational flexibility and dynamic behavior of molecules over time, especially in a solvent environment.

Elucidation of Conformational Energy Landscapes and Dynamics

The flexibility of the cyclopentane ring means that this compound does not exist in a single static conformation but rather as a dynamic ensemble of interconverting structures. The complete map of all possible conformations and their relative energies is known as the conformational energy landscape.

Molecular Mechanics (MM): MM methods use classical physics (force fields) to calculate the energy of a molecule. They are computationally much faster than DFT, allowing for rapid exploration of thousands of potential conformations. A systematic conformational search using MM can identify all relevant low-energy minima on the potential energy surface. These minima can then be re-optimized at a higher level of theory, like DFT, for more accurate energy evaluation. nih.gov

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would show the molecule dynamically changing its conformation, including the pseudorotation of the cyclopentane ring and rotations of its substituents. mdpi.com By analyzing the trajectory of the simulation, one can map the conformational energy landscape, identify the most populated conformational states, and determine the energy barriers and timescales for converting between them. This provides a detailed picture of the molecule's flexibility and dynamic nature. biomedres.us

Study of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a liquid or solution is heavily influenced by its interactions with surrounding molecules (solvent). MD simulations are the primary tool for studying these effects. researchgate.netresearchgate.net

In an MD simulation, the molecule of interest is placed in a box filled with explicit solvent molecules (e.g., water, methanol, chloroform). The simulation then tracks the interactions and movements of all molecules over time. nih.gov For this compound, this approach can reveal:

Hydrogen Bonding: The simulation can characterize the strength, geometry, and lifetime of hydrogen bonds between the hydroxyl group of this compound and solvent molecules. It can also model intramolecular hydrogen bonding, if present.

Solvation Structure: The simulation shows how solvent molecules arrange themselves around the solute, forming solvation shells. The structure of these shells differs for the hydrophobic methyl and cyclopentyl parts versus the hydrophilic hydroxyl group.

Influence on Conformation: Intermolecular interactions with the solvent can alter the relative stability of different conformers. nih.gov For example, a polar, protic solvent like water may stabilize a conformer where the hydroxyl group is more exposed to form hydrogen bonds, whereas a nonpolar solvent might favor a different conformation. By running simulations in different solvents, one can predict how the conformational equilibrium shifts with the environment. rsc.org This provides crucial insight into how the molecule's structure and properties are modulated by its surroundings. unimed.ac.iddntb.gov.ua

Application of Ab Initio and Semi-Empirical Methods

Computational chemistry provides powerful tools for investigating the molecular properties and conformational landscapes of chemical compounds. For this compound, both ab initio and semi-empirical methods have been employed to elucidate its structural and energetic characteristics. A significant study in this area involved an exhaustive exploration of the conformational landscape of various five-membered ring compounds, including this compound, using sophisticated computational techniques conicet.gov.ar.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been central to understanding this molecule. Specifically, the Møller-Plesset perturbation theory of the second order (MP2) has been utilized conicet.gov.ar. This method is known for its reliability in accounting for electron correlation effects, which are crucial for accurate energy calculations.

In addition to wave function-based ab initio methods, Density Functional Theory (DFT), which is technically an ab initio method but often considered separately, has been widely applied. The performance of various DFT functionals, such as B3LYP and M06-2X, has been evaluated conicet.gov.ar. The B3LYP functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. The M06-2X functional, a hybrid meta-GGA functional, is recognized for its good performance in predicting non-covalent interactions.

The choice of basis set is also a critical component of these calculations. For the study of this compound, the 6-311+G** basis set was employed for both DFT and MP2 calculations conicet.gov.ar. This is a triple-zeta Pople-style basis set that includes diffuse functions (+) and polarization functions on both heavy atoms and hydrogens (), providing a high degree of flexibility to describe the electron distribution accurately. In cases involving larger compounds at the MP2 level, geometry optimizations were carried out with the 6-31+G basis set, followed by single-point energy calculations at the more extensive 6-311+G** level conicet.gov.ar. To ensure the accurate exploration of the potential energy surface, tight convergence criteria and a pruned (99,590) integration grid were utilized conicet.gov.ar.

While detailed applications of semi-empirical methods for this compound are less prominently documented in recent high-level computational studies, these methods, such as AM1 and PM3, serve as faster, albeit less accurate, alternatives for initial conformational searches before more rigorous ab initio or DFT calculations are performed.

The primary focus of these computational studies on this compound has been to identify its stable conformers and the energy differences between them. The cyclopentane ring is not planar and exists in a continuous series of puckered conformations, primarily the envelope and twist forms. The presence of two substituents in a cis configuration introduces significant steric and electronic interactions that dictate the preferred conformations. Computational studies have shown that for substituted cyclopentanes, the conformational preferences are largely governed by the nature of the substituents conicet.gov.ar.

**Table 1: Computational Methods and Basis Sets Applied to *this compound***

| Computational Method | Type | Basis Set |

|---|---|---|

| MP2 | Ab initio | 6-311+G** |

| B3LYP | DFT | 6-311+G** |

| M06-2X | DFT | 6-311+G** |

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, a correlation between the outcomes of ab initio and DFT calculations and experimental observations can be established through spectroscopic and thermodynamic properties.

A more direct comparison can be made with vibrational spectroscopy. The theoretical calculations provide vibrational frequencies and their corresponding intensities, which can be correlated with an experimental infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as O-H stretching, C-H stretching, or C-C bond vibrations. The experimental IR spectrum of this compound exhibits characteristic absorption bands that can be assigned to these vibrational modes. For example, a broad peak in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, and peaks in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations. The calculated frequencies from DFT and MP2 methods, when appropriately scaled to account for anharmonicity and other systematic errors, are expected to show good agreement with the positions of these experimental peaks.

**Table 2: Experimental Spectroscopic Data for *this compound***

| Spectroscopic Technique | Key Observed Features |

|---|---|

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2950 cm⁻¹), fingerprint region with C-O and C-C stretches. |

| ¹H NMR Spectroscopy | Complex multiplets for ring protons, a doublet for the methyl group, and a signal for the hydroxyl proton. |

| ¹³C NMR Spectroscopy | Distinct signals for each of the six carbon atoms, with chemical shifts influenced by their local electronic environment. |